2-Deoxy-beta-D-lyxo-hexopyranose
Overview
Description
2-Deoxy-beta-D-lyxo-hexopyranose is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom. This compound is a derivative of hexopyranose, a six-carbon sugar, and is characterized by the absence of an oxygen atom at the second carbon position. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-beta-D-lyxo-hexopyranose typically involves the selective reduction of the corresponding hexopyranose derivative. One common method is the reduction of 2-ketohexopyranose using sodium borohydride (NaBH4) under mild conditions. This reaction selectively reduces the keto group to a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where specific enzymes catalyze the reduction of hexopyranose derivatives. These enzymatic processes are highly efficient and can be scaled up for large-scale production. Additionally, chemical synthesis methods using catalysts and optimized reaction conditions are also employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-beta-D-lyxo-hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the deoxy sugar to produce different derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various deoxy sugar derivatives, carboxylic acids, and substituted hexopyranose compounds. These products have diverse applications in chemical synthesis and biological research.
Scientific Research Applications
2-Deoxy-beta-D-lyxo-hexopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a precursor for antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Deoxy-beta-D-lyxo-hexopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can modulate metabolic pathways and influence cellular processes. The molecular targets and pathways involved include glycosidases and glycosyltransferases, which play key roles in carbohydrate processing and modification.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Another deoxy sugar with similar structural properties but differs in the position of the deoxy group.
2-Deoxy-D-galactose: A deoxy sugar with a different stereochemistry compared to 2-Deoxy-beta-D-lyxo-hexopyranose.
2-Deoxy-D-mannose: Similar in structure but with a different configuration at specific carbon positions.
Uniqueness
This compound is unique due to its specific stereochemistry and the absence of an oxygen atom at the second carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications. Its ability to undergo specific chemical reactions and interact with biological molecules sets it apart from other deoxy sugars.
Properties
IUPAC Name |
(2R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-78-2 | |
Record name | 2-Deoxy-beta-D-galactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DEOXY-.BETA.-D-GALACTOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24M2F1QS6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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